molecular formula C26H34O9 B12564113 (1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid CAS No. 309757-85-5

(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid

Cat. No.: B12564113
CAS No.: 309757-85-5
M. Wt: 490.5 g/mol
InChI Key: OTGHTIDLDTWPFJ-ITGVXXMXSA-N
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Description

The compound (1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid is a complex organic molecule with a unique hexacyclic structure. This compound is characterized by multiple hydroxyl groups, an acetyloxy group, and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core hexacyclic structure: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other cycloaddition processes.

    Functional group modifications: Introduction of hydroxyl, acetyloxy, and carboxylic acid groups through selective oxidation, esterification, and carboxylation reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural complexity and functional diversity may allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Properties

CAS No.

309757-85-5

Molecular Formula

C26H34O9

Molecular Weight

490.5 g/mol

IUPAC Name

(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid

InChI

InChI=1S/C26H34O9/c1-9-21(28)18-14(22(9)33-11(3)27)7-13(23(29)30)12-8-15-19(17(12)18)20-24(31)34-16-5-6-25(15,4)35-26(20,32)10(16)2/h7,9-10,12,14-22,28,32H,5-6,8H2,1-4H3,(H,29,30)/t9-,10-,12-,14+,15-,16-,17+,18+,19-,20+,21-,22+,25+,26+/m1/s1

InChI Key

OTGHTIDLDTWPFJ-ITGVXXMXSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]2[C@@H]([C@H]1OC(=O)C)C=C([C@@H]3[C@@H]2[C@H]4[C@@H](C3)[C@@]5(CC[C@@H]6[C@H]([C@@]([C@@H]4C(=O)O6)(O5)O)C)C)C(=O)O)O

Canonical SMILES

CC1C(C2C(C1OC(=O)C)C=C(C3C2C4C(C3)C5(CCC6C(C(C4C(=O)O6)(O5)O)C)C)C(=O)O)O

Origin of Product

United States

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